3-Bromo-4-nitroindole
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Overview
Description
3-Bromo-4-nitroindole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds. The presence of bromine and nitro groups in this compound makes it a valuable compound for various chemical reactions and applications .
Preparation Methods
The synthesis of 3-Bromo-4-nitroindole typically involves the bromination and nitration of indole derivatives. One common method is the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by exposure to the Bartoli reaction using isopropenylmagnesium bromide . This method yields this compound in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-Bromo-4-nitroindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.
Common reagents used in these reactions include isopropenylmagnesium bromide for the Bartoli reaction, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation . Major products formed from these reactions include substituted indoles, amino-indoles, and oxidized indole derivatives.
Scientific Research Applications
3-Bromo-4-nitroindole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound is explored for its potential therapeutic applications due to its biological activities.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-nitroindole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in substitution reactions, leading to the formation of biologically active compounds. These interactions can modulate various biological pathways, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
3-Bromo-4-nitroindole can be compared with other indole derivatives such as:
4-Bromo-1H-indole-3-carbaldehyde: Used as a key building block for the synthesis of azepinoindoles and spiroindolines.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
3-bromo-4-nitro-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-4-10-6-2-1-3-7(8(5)6)11(12)13/h1-4,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQRPDVMVMLVHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563209 |
Source
|
Record name | 3-Bromo-4-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126807-08-7 |
Source
|
Record name | 3-Bromo-4-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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